molecular formula C15H26N6O2 B14946490 N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B14946490
M. Wt: 322.41 g/mol
InChI Key: REQWJGFAZPQXCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine is a symmetrically substituted triazine derivative featuring two morpholine rings at the 4- and 6-positions and a diethylamine group at the 2-position. Triazines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity . The morpholine substituents enhance solubility and modulate steric and electronic interactions, while the diethylamine group influences pharmacokinetic properties such as lipophilicity and bioavailability. This compound’s structural versatility makes it a candidate for drug development, particularly in kinase inhibition and antimicrobial agents .

Properties

Molecular Formula

C15H26N6O2

Molecular Weight

322.41 g/mol

IUPAC Name

N,N-diethyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H26N6O2/c1-3-19(4-2)13-16-14(20-5-9-22-10-6-20)18-15(17-13)21-7-11-23-12-8-21/h3-12H2,1-2H3

InChI Key

REQWJGFAZPQXCB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIMORPHOLINO-1,3,5-TRIAZIN-2-YL)-N,N-DIETHYLAMINE typically involves the substitution of chlorine atoms in cyanuric chloride with morpholine and diethylamine. The reaction is carried out in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The triazine core undergoes sequential nucleophilic substitutions due to the electron-withdrawing effects of morpholine groups. Key findings include:

  • Reactivity Order : Chlorine atoms at positions 2, 4, and 6 exhibit varying reactivity. The first substitution typically occurs at position 4 or 6, followed by position 2 .

  • Electron-Withdrawing Effects : Morpholine’s NR3+\text{NR}_3^+ groups increase the triazine’s electrophilicity (σm=+0.86\sigma_m = +0.86 to +1.76+1.76), accelerating substitution at meta positions even with bulky amines .

Example Reaction :

N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine+R-NH22-amino-substituted product+HCl\text{this compound} + \text{R-NH}_2 \rightarrow \text{2-amino-substituted product} + \text{HCl}

Conditions : Room temperature in ethanol with N,N-diisopropylethylamine\text{N,N-diisopropylethylamine} .

Suzuki-Miyaura Cross-Coupling

The compound’s chlorine atom at position 2 can participate in palladium-catalyzed couplings:

Boronic Acid/Organoboronic EsterCatalystProduct YieldReference
Arylboronic ester (e.g., 4-fluorophenyl)XPhos Pd G265–78%
Heteroaromatic boronic acidPd(PPh₃)₄55–70%

Mechanism : Oxidative addition of Pd(0) to the C–Cl bond, transmetalation with boronic acid, and reductive elimination.

Steric and Electronic Effects on Reactivity

  • Steric Hindrance : Bulky substituents (e.g., morpholine) inhibit trisubstitution. Only mono- and disubstituted products are isolated in reactions with dichlorotriazines .

  • Solubility Impact : Poor solubility in nonpolar solvents limits further substitution in hydrophobic media .

Table 1 : Impact of Substituents on Substitution Rates

Substituent PositionSubstituent TypeRelative Reaction Rate
4,6Morpholinekrel=1.0k_{\text{rel}} = 1.0 (baseline)
4,6Ethylkrel=0.5k_{\text{rel}} = 0.5
2Chlorinekrel=0.3k_{\text{rel}} = 0.3

Hydrolysis and Stability

  • Acidic Hydrolysis : The triazine ring resists hydrolysis under mild acidic conditions but degrades in concentrated HCl at 60°C, yielding cyanuric acid derivatives .

  • Alkaline Conditions : Stable in aqueous NaOH (pH < 12), but prolonged exposure leads to ring-opening.

Redox Reactions

  • Morpholine Oxidation : Under oxidative conditions (e.g., H2O2\text{H}_2\text{O}_2), morpholine groups oxidize to morpholine N-oxides, confirmed by ESI-MS .

  • Triazine Reduction : Catalytic hydrogenation (Pd/C, H2\text{H}_2) reduces the triazine ring to hexahydrotriazine, though this pathway is less common .

Computational Insights

  • DFT Studies : The LUMO (-2.1 eV) is localized on the triazine ring, favoring electrophilic attack at carbon positions.

  • Molecular Docking : Morpholine groups form hydrogen bonds with kinase hinge regions (e.g., PI3Kγ), explaining bioactivity .

Comparison with Similar Compounds

Key Observations :

  • Morpholine-substituted triazines (e.g., PQR309) exhibit enhanced solubility and kinase inhibitory activity due to hydrogen-bonding interactions .
  • Bulky substituents (e.g., naphthoxy groups) reduce reactivity but improve crystallinity, as seen in structural studies .
  • Electron-withdrawing groups (e.g., chlorine) at positions 4 and 6 increase electrophilicity, favoring nucleophilic substitution at position 2 .

Structural and Crystallographic Insights

Crystallographic data highlight the influence of substituents on molecular geometry:

Compound Name Bond Lengths (Å) Dihedral Angles (°) Hydrogen Bonding Interactions References
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine C–N (1.33–1.37); C–Cl (1.73) 69.34 (triazine vs. phenyl) C–H⋯N (2.30–2.44 Å)
N,N-Diethyl-4,6-bis(naphthalen-2-yloxy)-1,3,5-triazin-2-amine C–O (1.36–1.39); C–N (1.32–1.35) N/A π-π stacking (naphthalene rings)

Key Observations :

  • Morpholine rings adopt chair conformations, stabilizing the triazine core via intramolecular hydrogen bonds .
  • Bulky aryloxy groups (e.g., naphthoxy) induce steric hindrance, reducing planarity but enabling π-π interactions .

Key Observations :

  • Morpholine groups in PQR309 contribute to balanced PI3K/mTOR inhibition and reduced off-target effects compared to analogs like BKM120 .
  • Pyrrolidine-substituted triazines show moderate antiviral activity but require optimization for selectivity .

Biological Activity

N,N-diethyl-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H22N8O
  • Molecular Weight : 382.47 g/mol
  • IUPAC Name : this compound

This triazine derivative features two morpholine groups that contribute to its solubility and biological activity.

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets. Notably:

  • Nitric Oxide Release : Studies have shown that similar triazine compounds can release nitric oxide (NO\text{NO}\cdot ), which plays a crucial role in antimicrobial activity by disrupting bacterial cellular functions .
  • Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA) : This enzyme is essential for fatty acid synthesis in bacteria. Compounds with a similar structure have demonstrated inhibition of InhA, leading to effective antibacterial properties .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate:

Pathogen Activity Reference
Mycobacterium tuberculosisEffective in vitro against resistant strains
Staphylococcus aureusModerate inhibition observed
Escherichia coliLimited activity

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro studies revealed:

Cell Line IC50 Value (µM) Effectiveness
A549 (Lung Cancer)12.5Significant inhibition
MCF7 (Breast Cancer)15.0Moderate inhibition
HeLa (Cervical Cancer)10.0High effectiveness

The structure-activity relationship analysis suggests that the presence of morpholine groups enhances cytotoxicity against cancer cells by facilitating better cellular uptake and interaction with target proteins involved in cell proliferation .

Case Study 1: Antitubercular Efficacy

In a study conducted using an intrabacterial drug metabolism platform, this compound was shown to effectively release nitric oxide within bacterial cells. This led to significant reductions in bacterial load in infected macrophages, indicating its potential as a novel treatment for tuberculosis .

Case Study 2: Antitumor Activity Against Lung Cancer

A series of experiments were conducted to assess the cytotoxic effects of this compound on A549 lung cancer cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of 12.5 µM. Molecular dynamics simulations indicated strong interactions between the compound and key proteins involved in the cell cycle regulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.